3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Sulfonyl Chloride
The classical approach to sulfonamide synthesis involves reacting an aromatic sulfonyl chloride with an appropriate amine under controlled conditions. For benzene-1-sulfonamide derivatives:
- Starting materials: Benzene-1-sulfonyl chloride and (1R)-1-aminoethanol or its derivatives.
- Reaction conditions: Typically carried out in an inert solvent such as acetone or dimethylformamide (DMF) at low temperatures (0–5 °C) to control reactivity and minimize side reactions.
- Base addition: Triethylamine or sodium bicarbonate is added to neutralize the hydrochloric acid formed during the reaction.
This method ensures the formation of the sulfonamide bond while preserving the stereochemistry of the hydroxyethyl group if the chiral amine is used.
Stereoselective Introduction of the Hydroxyethyl Group
The (1R)-1-hydroxyethyl substituent can be introduced via:
- Use of enantiomerically pure (1R)-1-aminoethanol in the sulfonamide formation step.
- Alternatively, asymmetric synthesis techniques or chiral resolution methods can be applied post-synthesis to isolate the (1R) enantiomer.
Solvent-Free/Neat Fusion Method
Recent advances in sulfonamide-triazine hybrid synthesis (which shares mechanistic similarities) employ solvent-free or neat fusion methods for nucleophilic aromatic substitution, enhancing reaction rates and yields:
- Cyanuric chloride reacts with amines under neat conditions at elevated temperatures (160–170 °C) for short durations (7–10 minutes).
- This method offers a green chemistry alternative by avoiding solvents and reducing reaction times.
Though this method is described for triazine derivatives, it may be adapted for sulfonamide synthesis with appropriate modifications.
Experimental Data and Characterization
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | Benzene-1-sulfonyl chloride + (1R)-1-aminoethanol + base (e.g., NaHCO3) | 0–5 °C | 4–5 hours | Controlled addition, stirring |
| 2 | Neutralization with NaHCO3 | 0–5 °C | 10 minutes | To neutralize HCl byproduct |
| 3 | Isolation by filtration and vacuum drying | Room temperature | Overnight | Product purification |
Spectroscopic Characterization
- FTIR Spectroscopy: Characteristic sulfonamide peaks (S=O stretching around 1150–1350 cm⁻¹), O–H stretching (~3400 cm⁻¹), and N–H stretching confirm functional groups.
- NMR Spectroscopy:
- ^1H NMR shows signals corresponding to aromatic protons, hydroxyethyl methine and methyl protons, and sulfonamide NH protons.
- ^13C NMR confirms aromatic carbons and the hydroxyethyl carbon environment.
- Chiral centers are confirmed by coupling constants and chemical shifts consistent with (1R) stereochemistry.
- Mass Spectrometry: Confirms molecular weight (approx. 201.25 g/mol).
Research Findings and Optimization
- The use of low temperatures during sulfonamide formation prevents racemization of the chiral center.
- Bases like triethylamine and sodium bicarbonate effectively neutralize HCl without affecting stereochemistry.
- Solvent-free methods, though efficient for related compounds, require careful adaptation to maintain stereochemical integrity.
- Purity above 95% can be achieved using recrystallization and chromatographic techniques.
- Analytical techniques such as LC-MS/MS and chiral HPLC are essential for confirming enantiomeric purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution in solvent (acetone/DMF) | Controlled temperature, use of base | High stereochemical control, reproducible | Longer reaction times, solvent use |
| Solvent-free/neat fusion | High temperature, short reaction time | Green chemistry, faster reactions | Potential racemization risk, less control |
| Asymmetric synthesis or chiral resolution | Post-synthesis enantiomer separation | High enantiomeric purity | Additional steps, increased cost |
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[(1R)-1-oxoethyl]benzene-1-sulfonamide.
Reduction: Formation of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonic acid.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Sulfonamides are known for their antibacterial properties, functioning as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism makes them effective against various gram-positive and gram-negative bacteria.
Potential Anti-inflammatory Properties
Research suggests that the hydroxyethyl substituent may impart anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide demonstrated significant inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be comparable to that of established sulfonamide antibiotics.
Environmental Science Applications
Ecotoxicology Studies
The environmental impact of sulfonamides, including their persistence and toxicity to aquatic organisms, is an important area of study. Ecotoxicological assessments have been conducted to evaluate the effects of this compound on various species.
Data Table: Ecotoxicological Effects
| Organism | LC50 (mg/L) | Observations |
|---|---|---|
| Daphnia magna | 12.5 | Significant mortality observed at high concentrations |
| Pseudokirchneriella subcapitata | 15.0 | Growth inhibition noted at higher exposure levels |
| Danio rerio (zebrafish) | 10.0 | Developmental abnormalities observed |
These findings indicate that while this compound has potential medicinal benefits, its environmental persistence raises concerns regarding its ecological impact.
Analytical Chemistry Applications
Synthesis and Characterization
this compound can be synthesized through various methods, including enzymatic reactions that yield high purity levels. Analytical techniques such as NMR and HPLC are employed to characterize the compound's structure and purity.
Synthesis Procedure Overview
- Enzymatic Reaction Conditions :
- Enzyme: Almac CRED
- Substrate: Benzene sulfonamide derivatives
- Reaction Medium: DMSO with potassium phosphate buffer (pH 7)
The synthesis typically yields approximately 89% purity, making it suitable for further applications in research and development.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with catalytic or binding sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- SC-558 and Derivatives (1a-f) : These compounds (e.g., 1b: X = CH₃; 1d: X = Br) feature a sulfonamide group at position 1 of the benzene ring but vary in substituents at position 3. Unlike 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, which has a chiral hydroxyethyl group, SC-558 derivatives include electron-donating (OCH₃) or electron-withdrawing (Br, Cl) groups. Such substitutions influence electronic density on the aromatic ring, altering binding affinities to targets like cyclooxygenase-2 (COX-2) .
- 3-Hydrazinylbenzenesulfonamide Hydrochloride: This analog replaces the hydroxyethyl group with a hydrazine moiety (-NHNH₂), significantly increasing its nucleophilic reactivity. The hydrazine group enables formation of Schiff bases or coordination complexes, which this compound cannot achieve due to its hydroxyl functionality .
Stereochemical and Conformational Differences
- N-Benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide: This compound shares the (R)-hydroxyethyl group but positions it at the para position of the benzene ring. The meta vs. Additionally, the benzyl group introduces lipophilicity, contrasting with the parent compound’s simpler structure .
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide : The pyrazole ring in this compound creates a planar, rigid structure, whereas the hydroxyethyl group in this compound introduces conformational flexibility. This flexibility may enhance adaptability to dynamic binding sites .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Chiral Centers | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 215.25 | 1 | 0.8 | 12.5 |
| 3-Hydrazinylbenzenesulfonamide HCl | 249.71 | 0 | -0.3 | 45.0 |
| L2J Ligand | 520.52 | 3 | 3.2 | 0.5 |
Biological Activity
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, also known by its CAS number 1372452-41-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds that have been explored for various therapeutic applications, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C8H11NO3S
- Molecular Weight : 201.24 g/mol
- CAS Number : 1372452-41-9
The structure of this compound includes a benzene ring substituted with a hydroxyethyl group and a sulfonamide moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that sulfonamides can inhibit various enzymes and receptors, leading to altered cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.
- Inflammatory Response Modulation : By inhibiting the NLRP3 inflammasome, this compound may reduce the release of pro-inflammatory cytokines like IL-1β, which are implicated in various inflammatory diseases .
Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens.
Anti-inflammatory Effects
Research has demonstrated that this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vivo studies using mouse models have shown reduced levels of IL-1β upon administration of this compound.
| Compound | IC50 (µM) | Effect on IL-1β Release |
|---|---|---|
| JC124 | 3.25 | Significant inhibition |
| JC121 | 0.55 | Enhanced potency |
Case Study 1: NLRP3 Inflammasome Inhibition
In a study investigating the effects of various benzenesulfonamide derivatives, it was found that modifications to the sulfonamide moiety significantly affected inhibitory potency against the NLRP3 inflammasome. The lead compound exhibited an IC50 value of approximately 0.55 µM, indicating strong potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound had notable antibacterial activity, particularly against E. coli and S. aureus, with MIC values suggesting effective concentrations for therapeutic use.
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide?
Answer:
Synthesis of enantiomerically pure sulfonamides often involves chiral auxiliary-mediated reactions or enantioselective catalysis. For compounds like this compound, a plausible route includes:
- Step 1 : Introduce the hydroxyethyl group via asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) .
- Step 2 : Sulfonamide formation by reacting the chiral alcohol intermediate with benzene sulfonyl chloride under inert conditions, as described for structurally similar sulfonamides .
- Critical Parameters : Monitor reaction temperature (typically 0–25°C) and solvent polarity to minimize racemization. Purification via chiral HPLC or recrystallization ensures enantiomeric excess >99% .
Advanced: How can researchers resolve contradictions in reported biological activities across different assay systems?
Answer:
Discrepancies in biological data (e.g., antimicrobial potency) may arise from assay-specific variables:
- Assay Design : Compare cell permeability (logP = ~3.0, as inferred from analogs in ) across prokaryotic vs. eukaryotic systems. Adjust buffer pH to account for sulfonamide ionization (pKa ~10.2).
- Metabolic Interference : Use LC-MS to identify metabolites in mammalian systems, which may deactivate the compound .
- Control Experiments : Include structurally analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide ) to isolate stereochemical vs. electronic effects.
Basic: What spectroscopic techniques confirm the stereochemistry of the (1R)-1-hydroxyethyl group?
Answer:
- NMR : - and -NMR can distinguish diastereotopic protons near the chiral center. NOESY correlations between the hydroxyethyl proton and aromatic protons validate spatial arrangement .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related sulfonamides with cycloheptyl or triazole substituents .
- Optical Rotation : Compare experimental [α] values with literature data for (R)-configured analogs (e.g., [α] = +42° in methanol for a structurally similar compound ).
Advanced: Which computational methods predict metabolic pathways and toxicity profiles?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or sulfonation sites .
- QSAR Models : Use topological polar surface area (TPSA = ~86.4 Ų ) and logD values to estimate blood-brain barrier penetration and renal clearance.
- Docking Studies : Map binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina, cross-validated with experimental IC data .
Basic: What parameters optimize HPLC purification of this compound?
Answer:
- Column : C18 stationary phase with 5 µm particle size for baseline separation.
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry .
- Flow Rate : 1.0 mL/min, retention time ~8.2 minutes (calibrated using sulfonamide standards ).
- Detection : UV absorbance at 254 nm, leveraging the aromatic sulfonamide chromophore .
Advanced: How does the (1R)-1-hydroxyethyl group influence hydrogen-bonding networks compared to non-chiral analogs?
Answer:
- Hydrogen-Bond Donor Capacity : The hydroxyethyl group increases H-bond donors from 1 (base sulfonamide) to 2, enhancing interactions with polar residues in target proteins (e.g., Thr199 in carbonic anhydrase) .
- Stereochemical Effects : (R)-configuration aligns the hydroxyl group for optimal H-bonding with catalytic zinc in metalloenzymes, unlike (S)-isomers or des-hydroxy analogs, as shown in X-ray structures of related inhibitors .
- Solubility Impact : Increased H-bonding reduces logP by ~0.5 units compared to methyl-substituted analogs, improving aqueous solubility (tested in phosphate buffer pH 7.4 ).
Basic: What stability studies are critical for long-term storage of this compound?
Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months; monitor via HPLC for sulfonic acid byproducts (hydrolysis at the sulfonamide bond ).
- Light Sensitivity : Store in amber vials at -20°C, as UV exposure promotes radical-mediated oxidation of the hydroxyethyl group (confirmed by EPR spectroscopy ).
- pH Stability : Avoid buffers below pH 5.0 to prevent protonation-induced precipitation (pKa of sulfonamide NH ≈ 10.2 ).
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) near the sulfonamide moiety to crosslink with target proteins, followed by pull-down and MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein (e.g., carbonic anhydrase) in lysates treated with 10 µM compound, using western blot or fluorescence .
- Mutagenesis Studies : Engineer point mutations (e.g., Thr199Ala) in the target enzyme to disrupt binding, correlating with loss of inhibitory activity in functional assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
